molecular formula C10H12O4 B8311079 3-(2,4-dihydroxyphenyl)butanoic Acid

3-(2,4-dihydroxyphenyl)butanoic Acid

Cat. No.: B8311079
M. Wt: 196.20 g/mol
InChI Key: NBLDZOVIDPOQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dihydroxyphenyl)butanoic Acid (CAS 863288-24-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol, this phenylpropanoic acid derivative is characterized by its two hydroxyl groups on the phenyl ring . This compound is of significant interest in biochemical research, particularly in the study of enzyme inhibition. Its structural features make it a candidate for investigating tyrosinase inhibitors . Tyrosinase is a multi-copper enzyme that plays a critical role in melanogenesis (melanin production) in mammals and enzymatic browning in plants and fungi . Research into potent and specific tyrosinase inhibitors has important implications for developing depigmentation agents in cosmetics, antimelanoma drugs in medicine, and antibrowning compounds in the food industry . The structure-activity relationship of dihydroxyphenyl compounds can provide valuable insights for medicinal chemistry and drug discovery efforts. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O4/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6,11-12H,4H2,1H3,(H,13,14)

InChI Key

NBLDZOVIDPOQCY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substitution Patterns

The following table highlights key structural differences and similarities between 3-(2,4-dihydroxyphenyl)butanoic acid and related compounds:

Compound Name Chain Length Phenyl Substituents Key Features Biological Relevance
This compound 4 carbons 2,4-dihydroxy Longer chain may enhance lipophilicity and protein binding affinity. Hypothesized roles in antioxidant activity.
3-(2,4-Dihydroxyphenyl)propionic acid 3 carbons 2,4-dihydroxy Intermediate in 7-hydroxycoumarin biodegradation; forms trihydroxy metabolites via enzymatic oxidation . Associated with cardiovascular health markers .
3-(3,4-Dihydroxyphenyl)propionic acid 3 carbons 3,4-dihydroxy Catechol structure enhances redox activity; common gut microbiota metabolite. Linked to anti-inflammatory effects .
4-(4-Hydroxyphenyl)butanoic acid 4 carbons 4-hydroxy Single hydroxyl group reduces antioxidant potential compared to dihydroxy analogs. Studied in metabolic disorders .
Caffeic acid (3,4-dihydroxypropenoic acid) 3 carbons + double bond 3,4-dihydroxy Conjugated double bond increases acidity and radical scavenging capacity. Widely recognized antioxidant .
Key Observations:
  • Chain Length: Longer chains (butanoic vs. propionic) may alter solubility and membrane permeability. For example, 3-(2,4-dihydroxyphenyl)propionic acid is water-soluble and readily metabolized by bacterial enzymes , whereas butanoic analogs could exhibit slower degradation rates.
  • Hydroxyl Position : 2,4-dihydroxy substitution (meta/para) vs. 3,4-dihydroxy (catechol) affects electronic properties. Catechol derivatives like 3-(3,4-dihydroxyphenyl)propionic acid exhibit stronger antioxidant activity due to enhanced resonance stabilization of radicals .

Metabolic Pathways and Enzymatic Processing

  • 3-(2,4-Dihydroxyphenyl)propionic acid: In Pseudomonas mandelii 7HK4, this compound is oxidized by HcdA hydroxylase to 3-(2,3,5-trihydroxyphenyl)propionic acid, a precursor to para-quinone derivatives . The reaction specificity depends on the hydroxylase's ability to recognize the 2,4-dihydroxy motif.
  • Butanoic Acid Analogs: No direct evidence for this compound metabolism exists, but longer chains may impede enzymatic access. For instance, 4-(4-hydroxyphenyl)butanoic acid undergoes β-oxidation in mammalian systems, yielding shorter-chain metabolites .

Preparation Methods

Friedel-Crafts Alkylation of Resorcinol

A cornerstone method for synthesizing aryl-substituted carboxylic acids involves Friedel-Crafts alkylation. Resorcinol (1,3-dihydroxybenzene) reacts with γ-butyrolactone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 3-(2,4-dihydroxyphenyl)butanoic acid. The reaction proceeds via electrophilic aromatic substitution, where the lactone acts as an acylating agent.

Reaction Conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM), 0–5°C

  • Yield: ~65% (crude), requiring purification via recrystallization.

Key Challenges:

  • Over-alkylation at the 4-position of resorcinol, necessitating precise stoichiometry.

  • Catalyst removal post-reaction, often requiring aqueous workup.

Michael Addition-Esterification Cascade

Adapted from patent US20060009652A1, a Michael addition between acrylic acid derivatives and dihydroxybenzene precursors offers a scalable pathway. For example, ethyl acrylate reacts with 2,4-dihydroxybenzaldehyde in a basic medium, followed by ester hydrolysis:

  • Michael Addition:

    • Reagents: Ethyl acrylate (1.5 equiv), K₂CO₃ (2.0 equiv)

    • Solvent: Ethanol, reflux (78°C), 12 hours

    • Intermediate: Ethyl 3-(2,4-dihydroxyphenyl)butanoate (yield: 72%).

  • Ester Hydrolysis:

    • Reagents: 6M HCl, 80°C, 6 hours

    • Product Purity: ≥95% after recrystallization (acetone/water).

Advantages:

  • Avoids harsh Lewis acids, improving safety.

  • Tunable ester groups facilitate purification.

Industrial-Scale Production

Continuous Flow Hydroxylation

Industrial synthesis often employs continuous flow reactors for hydroxylation of preformed phenylbutanoic acids. For instance, 4-phenylbutanoic acid undergoes dihydroxylation using H₂O₂ and a tungstic acid catalyst at 60–80°C.

Process Parameters:

ParameterValue
Residence Time30–45 minutes
Catalyst Loading5 wt% H₂WO₄
Selectivity (2,4 vs. 3,4)8:1

Outcome:

  • 85% conversion with 70% isolated yield.

  • Byproducts (e.g., 3,4-dihydroxy isomer) removed via ion-exchange chromatography.

Enzymatic Synthesis

Biocatalytic methods using tyrosine phenol-lyase (TPL) have been explored for enantioselective synthesis. TPL catalyzes the condensation of pyruvate, ammonia, and 2,4-dihydroxybenzoic acid to yield the L-isomer of this compound.

Optimized Conditions:

  • pH: 7.5 (phosphate buffer)

  • Temperature: 37°C

  • Cofactor: Pyridoxal-5’-phosphate (0.1 mM)

Efficiency:

  • Turnover number (kₐₜ): 12 s⁻¹

  • Enantiomeric excess: >99%.

Purification and Analytical Validation

Recrystallization Protocols

Crude product purity is enhanced using solvent systems tailored to the compound’s solubility:

Solvent SystemPurity Improvement
Acetone/water (3:1)92% → 98%
Ethyl acetate/hexane (1:2)88% → 96%

Crystallization Notes:

  • Slow cooling (0.5°C/min) minimizes occluded impurities.

Chromatographic Methods

Preparative HPLC with a C18 column resolves regioisomeric contaminants:

ColumnMobile PhaseRetention Time (min)
Zorbax SB-C180.1% TFA in H₂O/MeCN (70:30)14.2 (target)
16.8 (3,4-dihydroxy isomer)

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

MethodYield (%)Purity (%)Scalability
Friedel-Crafts6595Moderate
Michael Addition7298High
Enzymatic8599Low

Key Findings:

  • Enzymatic synthesis offers superior enantiopurity but requires specialized equipment.

  • Michael addition balances yield and scalability for industrial applications.

Q & A

Q. What are the common synthetic routes for 3-(2,4-dihydroxyphenyl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves catalytic hydrogenation of α,β-unsaturated precursors (e.g., 3-(2,4-dihydroxyphenyl)propenoic acid) using palladium or platinum catalysts under hydrogen gas . Optimization includes adjusting pH (neutral to slightly acidic), temperature (25–40°C), and catalyst loading (1–5% w/w). For regioselective hydroxylation, enzymatic methods using tyrosinase or microbial systems (e.g., E. coli expressing aromatic hydroxylases) are viable . Post-synthesis purification typically employs reversed-phase HPLC with C18 columns and a mobile phase of methanol/water (0.1% formic acid) .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference standards (e.g., δ 6.3–6.8 ppm for aromatic protons, δ 2.5–3.0 ppm for butanoic acid chain protons) .
  • HPLC-UV/MS : Use a C18 column with UV detection at 280 nm (for phenolic groups) and confirm molecular ion peaks ([M-H]⁻ at m/z 209) via ESI-MS .
  • Melting Point : Verify consistency with literature values (e.g., 160–162°C) .

Q. What experimental designs are recommended for initial screening of tyrosinase inhibitory activity?

  • Methodological Answer : Use a spectrophotometric assay with L-tyrosine or L-DOPA as substrates:
  • Prepare 96-well plates with 0.1 mM test compound, 50 U/mL mushroom tyrosinase, and 2 mM substrate in phosphate buffer (pH 6.8).
  • Measure absorbance at 475 nm (DOPAchrome formation) over 30 minutes.
  • Include kojic acid (positive control) and DMSO (negative control). Calculate IC50_{50} via non-linear regression .

Advanced Research Questions

Q. How do researchers determine the inhibition kinetics and binding mode of this compound against tyrosinase?

  • Methodological Answer : Conduct kinetic assays at varying substrate (L-DOPA: 0.5–5 mM) and inhibitor concentrations (0–10 μM). Plot Lineweaver-Burk curves to identify competitive inhibition (intersecting y-axis). Calculate KiK_i (e.g., 11.5 μM) using the Cheng-Prusoff equation . For binding mode analysis:
  • Molecular Docking : Use AutoDock Vina with tyrosinase crystal structure (PDB: 2Y9X) to identify interactions with Cu2+^{2+}-binding sites.
  • Circular Dichroism : Monitor conformational changes in tyrosinase upon inhibitor binding .

Q. What in vitro models are suitable for studying the metabolic fate of this compound in human systems?

  • Methodological Answer :
  • Gut Microbiota Models : Incubate the compound with fecal slurries (anaerobic conditions, 37°C) and analyze metabolites via LC-MS. Look for reduced derivatives (e.g., dihydrocaffeic acid) .
  • Hepatocyte Models : Use HepG2 cells to assess phase I/II metabolism (e.g., glucuronidation/sulfation) with UPLC-QTOF-MS .

Q. How can structure-activity relationship (SAR) studies optimize the tyrosinase inhibitory activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to:
  • Phenolic Groups : Methylate hydroxyls (2- or 4-position) to assess hydrogen-bonding requirements.
  • Chain Length : Compare butanoic (C4) vs. propanoic (C3) acid backbones .
    Evaluate IC50_{50} shifts and correlate with computational parameters (e.g., logP, polar surface area). SAR trends show 2,4-dihydroxy substitution and C4 chain maximize activity .

Data Contradictions and Validation

  • Inhibition Mechanism : reports competitive inhibition, while some analogs (e.g., 3,4-dihydroxy derivatives) show mixed inhibition. Validate via kinetic assays with purified enzyme .
  • Metabolic Pathways : suggests gut microbiota-mediated reduction, but hepatic oxidation may dominate in mammalian systems. Use dual models (microbiota + hepatocytes) for comprehensive profiling .

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